molecular formula C12H15NO B6166961 1-phenylazepan-2-one CAS No. 19858-02-7

1-phenylazepan-2-one

Cat. No. B6166961
CAS RN: 19858-02-7
M. Wt: 189.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylazepan-2-one (1-PA) is a heterocyclic compound that is widely studied due to its potential for use in a variety of applications. It has been studied for its synthetic methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1-phenylazepan-2-one has been studied for its potential applications in a variety of scientific research areas. It has been used as a model compound for the study of chemical reactivity, as well as in the study of organic synthesis. 1-phenylazepan-2-one has also been studied as a potential tool for the development of new drugs, and it has been used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-phenylazepan-2-one is not yet fully understood. However, it is believed to interact with a variety of biological targets, including enzymes and receptors. It is thought to bind to specific receptors, which then triggers a cascade of biochemical reactions that lead to the desired effect.
Biochemical and Physiological Effects
1-phenylazepan-2-one has been studied for its potential biochemical and physiological effects. It has been shown to have a variety of effects, including the inhibition of enzymes, the modulation of receptor activity, and the stimulation of cell division. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1-phenylazepan-2-one has several advantages and limitations for lab experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for laboratory experiments. However, it is not water-soluble, which can limit its use in certain experiments. Additionally, it can be toxic in high concentrations, and its effects on humans are not yet fully understood.

Future Directions

1-phenylazepan-2-one has potential applications in a variety of areas, including drug development, enzyme inhibition, and receptor modulation. Additionally, further research is needed to understand its effects on humans, as well as its potential toxicity and side effects. Additionally, further research is needed to identify new synthetic methods for the production of 1-phenylazepan-2-one, as well as new applications for its use. Additionally, further research is needed to understand the mechanisms of action of 1-phenylazepan-2-one and its potential interactions with biological targets.

Synthesis Methods

1-phenylazepan-2-one can be synthesized from a variety of starting materials, including benzaldehyde, acetone, and ethyl acetate. The most common method for the synthesis of 1-phenylazepan-2-one involves the condensation of benzaldehyde and acetone in the presence of an acid catalyst. This reaction produces 1-phenylazepan-2-one in a yield of up to 95%. Other methods for the synthesis of 1-phenylazepan-2-one include the reaction of ethyl acetate with benzaldehyde in the presence of an organic base, such as sodium hydroxide, and the reaction of benzaldehyde and ethyl acetate in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-phenylazepan-2-one can be achieved through a multistep process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "Benzyl cyanide", "Benzyl magnesium chloride", "2-bromoacetophenone", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Preparation of benzyl magnesium chloride by reacting benzyl cyanide with magnesium in dry ether.", "Step 2: Reaction of benzyl magnesium chloride with 2-bromoacetophenone to form the intermediate 1-phenyl-2-(phenylacetyl)azepane.", "Step 3: Hydrolysis of the intermediate with sodium hydroxide to form 1-phenylazepan-2-one.", "Step 4: Acidification of the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 5: Extraction of the crude product with ethyl acetate.", "Step 6: Washing the organic layer with water, drying over sodium sulfate, and evaporating the solvent to obtain the pure product." ] }

CAS RN

19858-02-7

Product Name

1-phenylazepan-2-one

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.